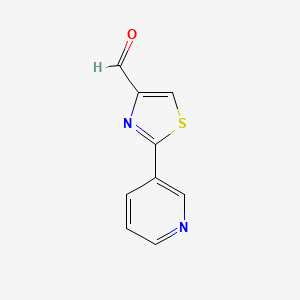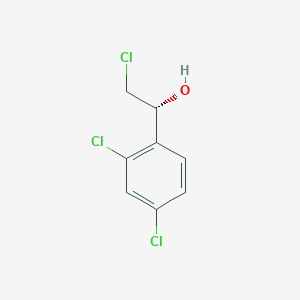
2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and pyridine rings, and the aldehyde group. The sulfur and nitrogen atoms in the thiazole ring, the nitrogen atom in the pyridine ring, and the oxygen atom in the aldehyde group would be the heteroatoms in the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and pyridine rings, and the aldehyde group. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole and pyridine rings, and the aldehyde group. For example, the compound would likely be polar due to the presence of the heteroatoms and the polar aldehyde group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications : Compounds synthesized from 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, closely related to 2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde, have shown antimicrobial activity against a range of bacteria and fungi, indicating potential use in combating microbial infections (Hamed et al., 2020).
Chemical Synthesis and Characterization : The synthesis and characterization of derivatives and related compounds, such as Pyridine-2-carbaldehyde thiosemicarbazone, have been extensively studied, providing a foundation for further research and potential applications in various chemical processes (Gómez-Saiz et al., 2003).
Sensor Applications : A derivative of Pyridine-2-carbaldehyde, Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone, has been used as a neutral ionophore for constructing an Er(III) sensor, demonstrating its utility in analytical applications and sensor technology (Ganjali et al., 2007).
Antimicrobial and Biological Activities : Novel Thiohydrazonates and Pyrazolo[3,4-b]pyridines synthesized from derivatives have been evaluated for their antimicrobial activities, showing significant inhibitory activity against bacterial strains, indicating their potential in medicinal chemistry (Mekky & Sanad, 2019).
Organometallic Chemistry : The design and synthesis of organoselenium compounds, including those derived from Pyridine-2/3/4-carbaldehyde, have been investigated for their potential anti-proliferative activities against mammalian cell lines and pathogenic strains, showing the compound's relevance in organometallic chemistry and potential therapeutic applications (Bhasin et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFHURULTRKXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-Yl)-1,3-Thiazole-4-Carbaldehyde | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-phenylpenta-1,4-dien-3-one](/img/structure/B2574495.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/no-structure.png)
![5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B2574498.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone](/img/structure/B2574499.png)



![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2574503.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-((4-methoxyphenyl)sulfonyl)butanoate](/img/structure/B2574506.png)

![6-Acetyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574509.png)
